1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde
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Overview
Description
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxymethyl group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexanone with methoxymethyl chloride in the presence of a base, followed by oxidation to introduce the carbaldehyde group. The reaction conditions typically include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Tetrahydrofuran (THF), ethanol, methanol
Major Products Formed
Oxidation: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid
Reduction: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-methanol
Scientific Research Applications
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand the behavior of cyclohexane derivatives in biological systems.
Medicinal Chemistry: It may be explored for its potential pharmacological properties and as a building block for drug development.
Industrial Chemistry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The methoxymethyl group may influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl butanoic acid
Uniqueness
1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-10(2)4-6-11(8-12,7-5-10)9-13-3/h8H,4-7,9H2,1-3H3 |
InChI Key |
NYRZMJPUAJWPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(COC)C=O)C |
Origin of Product |
United States |
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